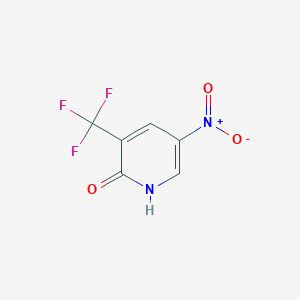

2-羟基-5-硝基-3-(三氟甲基)吡啶

描述

Synthesis Analysis

The synthesis of compounds related to 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine has been explored in various contexts. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones, which are closely related to the target compound, involves the reaction of substituted phenylaminoisoxazolones with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles . Additionally, the synthesis of 5-nitro-2-(2-phenylhydrazinyl)pyridine derivatives has been described, with an emphasis on the vibrational characteristics of the hydrazo-bond influenced by methyl substitution . Furthermore, the synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines from 3-nitro-2-(trifluoromethyl)-2H-chromenes and aminoenones derived from acetylacetone and cyclic amines has been reported, showcasing the versatility of trifluoromethyl and nitro substitutions in pyridine chemistry .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine has been studied using various spectroscopic and computational methods. For example, the crystal structure of 2-phenylazo-5-nitro-6-methyl-pyridine was determined using X-ray crystallography, revealing the planarity of the pyridine and phenyl rings and the presence of non-classical hydrogen interactions . The vibrational and NMR characteristics of these compounds have also been analyzed, providing insights into their molecular conformations and dynamics .

Chemical Reactions Analysis

The reactivity of nitro-substituted pyridines has been explored in several studies. The regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides demonstrates the potential for selective functionalization of the pyridine ring . Additionally, the squaramide-catalyzed domino Michael/aza-Henry [3 + 2] cycloaddition reaction has been used to synthesize functionalized pyrrolidine derivatives with trifluoromethyl and nitro substituents, highlighting the synthetic utility of these groups in constructing complex heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted pyridines are influenced by their substituents and molecular structure. The presence of a trifluoromethyl group, for example, can significantly affect the electronic properties and reactivity of the pyridine ring, as seen in the synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines . The nitro group also plays a crucial role in the chemical behavior of these compounds, as evidenced by the selective synthesis and protection strategies employed in peptide bond formation using the 3-nitro-2-pyridinesulfenyl (Npys) group .

科学研究应用

-

Agrochemical and Pharmaceutical Industries

- Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries .

- The major use of TFMP derivatives is in the protection of crops from pests .

- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

-

Drug Design

- 2-Hydroxy-5-(trifluoromethyl)pyridine, a pyridine derivative, is a heterocyclic building block .

- They have useful applications in drug design .

- The trifluoromethyl group is found in many FDA-approved drugs .

- The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .

-

Catalysis

-

Molecular Recognition

-

Natural Product Synthesis

-

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

- 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) has been reported as a novel matrix for enhanced MALDI imaging of tissue metabolites .

- This label-free imaging technique determines the spatial distribution and relative abundance of versatile endogenous metabolites in tissues .

- The HNTP matrix exhibits excellent characteristics, including strong ultraviolet absorption, μm-scale matrix crystals, high chemical stability, low background ion interference, and high metabolite ionization efficiency .

- Notably, the HNTP matrix also shows superior detection capabilities, successfully showing 185 detectable metabolites in rat liver tissue sections . This outperforms the commonly used matrices of 2,5-dihydroxybenzoic acid and 2-mercaptobenzothiazole, which detect 145 and 120 metabolites from the rat liver, respectively .

- Furthermore, a total of 152 metabolites are effectively detected and imaged in rat brain tissue using the HNTP matrix, and the spatial distribution of these compounds clearly shows the heterogeneity of the rat brain .

-

Synthesis of Crop-Protection Products

-

Synthesis of Active Agrochemical and Pharmaceutical Ingredients

- Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients .

- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- It is expected that many novel applications of TFMP will be discovered in the future .

-

Enhanced MALDI Imaging of Tissue Metabolites

- 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine (HNTP) is a novel matrix for enhanced Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) of tissue metabolites .

- This label-free imaging technique determines the spatial distribution and relative abundance of versatile endogenous metabolites in tissues .

- The HNTP matrix exhibits excellent characteristics, including strong ultraviolet absorption, μm-scale matrix crystals, high chemical stability, low background ion interference, and high metabolite ionization efficiency .

- Notably, the HNTP matrix also shows superior detection capabilities, successfully showing 185 detectable metabolites in rat liver tissue sections . This outperforms the commonly used matrices of 2,5-dihydroxybenzoic acid and 2-mercaptobenzothiazole, which detect 145 and 120 metabolites from the rat liver, respectively .

- Furthermore, a total of 152 metabolites are effectively detected and imaged in rat brain tissue using the HNTP matrix, and the spatial distribution of these compounds clearly shows the heterogeneity of the rat brain .

未来方向

属性

IUPAC Name |

5-nitro-3-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-1-3(11(13)14)2-10-5(4)12/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUILUYFGJBXHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379375 | |

| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | |

CAS RN |

99368-66-8 | |

| Record name | 2-HYDROXY-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-Propoxy-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305518.png)